molecular formula C11H20N2O2 B11157066 (4-Methylpiperidin-1-yl)(morpholin-4-yl)methanone

(4-Methylpiperidin-1-yl)(morpholin-4-yl)methanone

Cat. No.: B11157066
M. Wt: 212.29 g/mol
InChI Key: LRNTUDSDFGGCMS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-METHYLPIPERIDINE-1-CARBONYL)MORPHOLINE typically involves the reaction of 4-methylpiperidine with morpholine under specific conditions. One common method involves the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often require the presence of a base such as Cs₂CO₃ and may involve transition metal catalysis for enhanced efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of solid-phase synthesis and stereoselective methods can be employed to ensure the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: 4-(4-METHYLPIPERIDINE-1-CARBONYL)MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen or oxygen atoms in the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(4-METHYLPIPERIDINE-1-CARBONYL)MORPHOLINE has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Morpholine: A simpler analog with similar structural features but lacking the piperidine moiety.

    Piperidine: Another related compound, primarily used in the synthesis of pharmaceuticals.

    Piperazine: Shares structural similarities but contains two nitrogen atoms in the ring.

Uniqueness: 4-(4-METHYLPIPERIDINE-1-CARBONYL)MORPHOLINE is unique due to the combination of the morpholine and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its simpler analogs .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H20N2O2/c1-10-2-4-12(5-3-10)11(14)13-6-8-15-9-7-13/h10H,2-9H2,1H3

InChI Key

LRNTUDSDFGGCMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)N2CCOCC2

Origin of Product

United States

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